2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide
CAS No.: 1040670-82-3
Cat. No.: VC11946222
Molecular Formula: C26H28N2O3S
Molecular Weight: 448.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040670-82-3 |
|---|---|
| Molecular Formula | C26H28N2O3S |
| Molecular Weight | 448.6 g/mol |
| IUPAC Name | N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-2,2-diphenylacetamide |
| Standard InChI | InChI=1S/C26H28N2O3S/c29-26(25(22-11-3-1-4-12-22)23-13-5-2-6-14-23)27-17-9-19-32(30,31)28-18-16-21-10-7-8-15-24(21)20-28/h1-8,10-15,25H,9,16-20H2,(H,27,29) |
| Standard InChI Key | FKUYEOIZKDDKSM-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
2,2-Diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide is a complex organic compound that incorporates multiple functional groups, including a diphenyl moiety and a tetrahydroisoquinoline structure. This compound is characterized by its unique sulfonamide linkage, which is of interest in medicinal chemistry due to its potential biological activities.
Synthesis Methods
The synthesis of 2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide typically involves multiple synthetic steps. Industrial production may optimize these routes using techniques like continuous flow reactors and advanced purification methods to enhance yield and purity while minimizing environmental impact.
Biological Activities and Potential Applications
Compounds related to 1,2,3,4-tetrahydroisoquinolines exhibit a range of biological activities, including potential anticancer, anti-inflammatory, and neuroprotective effects. The specific sulfonamide linkage in 2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide may enhance its pharmacological profile compared to simpler derivatives.
| Potential Biological Activity | Description |
|---|---|
| Anticancer Activity | Potential for inhibiting tumor growth |
| Anti-inflammatory Activity | Possible role in reducing inflammation |
| Neuroprotective Effects | May protect against neurodegenerative diseases |
Interaction Studies
Interaction studies involving 2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide focus on its binding affinity to various receptors. The compound may act by inhibiting enzyme activity through binding at active sites or modulating receptor functions as an agonist or antagonist, depending on its specific application.
Comparison with Similar Compounds
Several compounds share structural similarities with 2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline | Contains diphenylethyl group | Lacks sulfonamide functionality |
| 2-Phenyl-1,2,3,4-tetrahydroisoquinoline | Simple phenyl substitution | No additional functional groups |
| 5-methyl-N,N-diphenyl-1-(2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl)-1H-pyrazole-3-carboxamide | Contains pyrazole ring and carbonyl group | Different functional groups compared to the target compound |
These comparisons highlight the uniqueness of 2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide due to its specific sulfonamide linkage and diphenyl structure .
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